3-Methylbut-2-enyl 2-methylisocrotonate
Overview
Description
3-Methylbut-2-enyl 2-methylisocrotonate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.233 g/mol . It is also known by other names such as 3-Methyl-2-butenyl 2-methylcrotonate . This compound is characterized by its unique structure, which includes a methylbutenyl group and a methylisocrotonate group.
Mechanism of Action
Target of Action
Prenylated compounds, such as prenyl angelate, are known to interact with various proteins and nucleic acids . These interactions play a crucial role in the primary and secondary metabolism of living organisms .
Mode of Action
Prenylated compounds are known to increase the lipophilicity of proteins, allowing for efficient anchoring on plasma membranes or organellar membranes . This modification is a type of post-translational modification and is involved in cellular regulation processes .
Biochemical Pathways
Prenyl Angelate, like other prenylated compounds, affects a number of signaling and regulatory pathways responsible for basic cell operations . The prenylation reactions can take place in a regular manner by connection of the prenyl moieties via their C-1 to an acceptor or reverse manner via their C-3 atoms .
Pharmacokinetics
It is known that the lipophilicity of prenylated compounds, such as prenyl angelate, allows them to efficiently anchor on plasma membranes or organellar membranes . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Prenylated compounds are known to play a role in cellular regulation processes .
Action Environment
The lipophilicity of prenylated compounds, such as prenyl angelate, may influence their interaction with the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-enyl 2-methylisocrotonate typically involves esterification reactions. One common method is the reaction between 3-methyl-2-buten-1-ol and 2-methylcrotonic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-2-enyl 2-methylisocrotonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other derivatives.
Scientific Research Applications
3-Methylbut-2-enyl 2-methylisocrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-butenyl acetate
- 3-Methyl-2-butenyl propionate
- 2-Methyl-2-butenyl acetate
Uniqueness
3-Methylbut-2-enyl 2-methylisocrotonate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields .
Properties
IUPAC Name |
3-methylbut-2-enyl (Z)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5-6H,7H2,1-4H3/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDWXMWAIMIKSI-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241358 | |
Record name | 3-Methyl-2-buten-1-yl (2Z)-2-methyl-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83783-82-8 | |
Record name | 3-Methyl-2-buten-1-yl (2Z)-2-methyl-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83783-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbut-2-enyl 2-methylisocrotonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-buten-1-yl (2Z)-2-methyl-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbut-2-enyl 2-methylisocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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